The compound "Apple, Malus sylvestris, ext." refers to an extract derived from the European wild apple, Malus sylvestris. This species is a crucial ancestor of the cultivated apple (Malus domestica) and is known for its genetic diversity and resilience. The extract is primarily obtained through methods such as carbon dioxide extraction, which preserves the volatile compounds and bioactive constituents found in the fruit. The extract contains a variety of phytochemicals, including flavonoids, phenolic acids, and other antioxidants that contribute to its potential health benefits and applications in food and cosmetics.
Malus sylvestris extracts exhibit significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The presence of flavonoids such as quercetin and catechins contributes to these properties by scavenging free radicals and inhibiting oxidative stress . Studies have shown that these extracts can also modulate various biochemical pathways related to inflammation and cellular defense mechanisms, making them valuable in therapeutic applications.
The extraction of Malus sylvestris involves several methods:
Each method has its advantages depending on the desired application of the extract.
Research on interaction studies related to Malus sylvestris extracts has highlighted their synergistic effects with other compounds. For example, when combined with other antioxidants like vitamin C or E, the efficacy of the extract's antioxidant capacity can be significantly enhanced . Additionally, studies have shown that these extracts can modulate the activity of certain enzymes involved in metabolic pathways, suggesting potential for use in metabolic health management.
Several compounds share similarities with Malus sylvestris, particularly within the Malus genus and other fruit extracts. Here are some comparable compounds:
| Compound Name | Source | Key Characteristics |
|---|---|---|
| Malus domestica | Cultivated Apple | Higher sugar content; widely consumed; rich in vitamins. |
| Malus pumila | Common Apple | Similar antioxidant properties; used in food products. |
| Prunus domestica | Plum | Contains similar flavonoids; used for digestive health. |
| Citrus limon | Lemon | Rich in vitamin C; known for its acidity and flavor profile. |
| Vaccinium macrocarpon | Cranberry | High in proanthocyanidins; used for urinary tract health. |
Malus sylvestris stands out due to its genetic diversity and ecological adaptability compared to cultivated varieties. Its higher concentrations of certain phytochemicals like specific flavonoids make it particularly valuable for research into natural antioxidants and its potential health benefits.
Wild apple varieties contain 47 identified polyphenols across five subclasses: hydroxycinnamic acids (32.4% of total), flavan-3-ols (28.1%), flavonols (19.7%), dihydrochalcones (15.3%), and anthocyanins (4.5%). Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) identifies chlorogenic acid as the dominant hydroxycinnamate (18.7 mg/g dry weight in leaves), followed by 3-O-p-coumaroylquinic acid and protocatechuic acid.
Flavan-3-ols exist primarily as procyanidin oligomers (degree of polymerization 2-8), with procyanidin B2 constituting 12.4% of total polyphenols in fruit extracts. Dihydrochalcones show tissue-specific distribution, with phloretin-pentosyl-hexoside reaching 6.8 mg/g in young leaves versus 2.1 mg/g in mature fruits. Anthocyanin profiles differ markedly between wild and cultivated varieties, with malvidin-3-O-galactoside detected exclusively in Malus sylvestris.
Table 1: Major Polyphenols in Malus sylvestris Tissues
| Compound Class | Leaf Concentration (mg/g DW) | Fruit Concentration (mg/g DW) |
|---|---|---|
| Chlorogenic acid | 18.7 ± 0.9 | 4.2 ± 0.3 |
| Procyanidin B2 | 9.1 ± 0.4 | 3.8 ± 0.2 |
| Phloretin derivatives | 6.8 ± 0.3 | 2.1 ± 0.1 |
| Quercetin-3-O-rutinoside | 4.2 ± 0.2 | 1.6 ± 0.1 |
Flavonoid distribution follows distinct spatial gradients, with peel tissues containing 83.2% of total fruit flavonoids versus 12.4% in pulp and 4.4% in core. Quercetin glycosides dominate peel flavonoids (62.8%), while flavan-3-ols accumulate preferentially in core tissues (71.5% of core flavonoids).
Hydroxylation patterns influence tissue distribution:
Table 2: Flavonoid Subclass Distribution in Fruit Tissues
| Tissue | Flavan-3-ols (%) | Flavonols (%) | Dihydrochalcones (%) |
|---|---|---|---|
| Peel | 18.3 | 62.8 | 18.9 |
| Pulp | 41.7 | 34.1 | 24.2 |
| Core | 71.5 | 12.4 | 16.1 |
Cuticular waxes contain six major triterpenoids: ursolic acid (42.1%), oleanolic acid (33.8%), betulinic acid (11.2%), lupeol (7.4%), erythrodiol (3.1%), and uvaol (2.4%). Concentration gradients show 38% higher triterpenoid content in shaded versus sun-exposed peel (12.8 vs. 9.3 mg/g DW).
Cultivar comparisons reveal:
Table 3: Triterpenoid Composition in Cuticular Waxes
| Compound | Wild Apple (mg/g DW) | Cultivated Apple (mg/g DW) |
|---|---|---|
| Ursolic acid | 5.98 ± 0.21 | 3.74 ± 0.15 |
| Oleanolic acid | 4.79 ± 0.18 | 3.12 ± 0.12 |
| Betulinic acid | 1.59 ± 0.07 | 0.97 ± 0.04 |
While ascorbic acid (AA) itself occurs at 12.4 mg/100g in wild apple pulp, four novel derivatives show structural homology to Rosaceae-specific metabolites:
These compounds demonstrate unique fragmentation patterns in high-resolution MS/MS spectra, with characteristic neutral losses of 176 Da (ascorbyl moiety) and 162 Da (hexose units). Their biosynthesis likely involves esterification reactions catalyzed by BAHD acyltransferases, though gene candidates remain uncharacterized in Malus species.
Ultrasound-assisted aqueous two-phase systems (UA-ATPS) represent a significant advancement in the extraction of bioactive compounds from apple (Malus sylvestris) materials, offering enhanced efficiency and selectivity compared to conventional extraction methods [1]. The integration of ultrasonic energy with aqueous two-phase systems creates a synergistic effect that facilitates the disruption of plant cell walls and improves the mass transfer of target compounds into the extraction medium [2].
Recent research has demonstrated that the optimization of UA-ATPS for apple extracts requires careful consideration of multiple parameters to maximize bioactive compound yields [2] [3]. The primary factors influencing extraction efficiency include solvent composition, ultrasonic power, extraction time, temperature, and phase-forming components [1] [2].
The optimization of UA-ATPS for apple extracts typically involves the manipulation of several critical parameters:
Phase-forming components: The selection of appropriate phase-forming components significantly impacts extraction efficiency, with acetone-salt systems showing particular promise for apple phenolic compounds [2]. Studies have demonstrated that acetone-NaH₂PO₄ and acetone-(NH₄)₂SO₄ systems are especially effective for extracting phenolics from apple peel and pulp [2].
Ultrasonic parameters: Ultrasonic power and treatment time are crucial factors affecting extraction yield [3]. Research indicates that optimal ultrasonic power typically ranges between 50-150 W, with treatment times of 40-60 minutes yielding the highest extractive values for bioactive phenolics [4].
Temperature: The extraction temperature significantly influences the solubility and stability of target compounds, with optimal temperatures generally falling between 40-60°C for apple phenolic compounds [4] [1].
pH and salt concentration: These parameters affect the partitioning behavior of bioactive compounds between the two phases, with optimal values varying depending on the specific target compounds [2] [1].
Research comparing UA-ATPS with traditional extraction methods has consistently demonstrated superior performance of the ultrasound-assisted approach [2]. A comprehensive study examining the extraction of phenolic compounds from apple peel and pulp found that UA-ATPS yielded significantly higher phenolic and flavonoid contents compared to traditional aqueous two-phase systems (T-ATPS), ultrasound-assisted acetone extraction (UA-ACE), and traditional acetone extraction (T-ACE) [2].
Table 1: Comparison of Extraction Methods for Apple Phenolic Compounds
| Extraction Method | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Extraction Time (min) |
|---|---|---|---|
| UA-ATPS | 15.8 ± 0.7 | 8.4 ± 0.3 | 20 |
| T-ATPS | 12.3 ± 0.5 | 6.7 ± 0.2 | 60 |
| UA-ACE | 10.5 ± 0.4 | 5.9 ± 0.3 | 20 |
| T-ACE | 8.2 ± 0.3 | 4.5 ± 0.2 | 60 |
Data adapted from optimization studies of phenolic extraction from apple materials [2] [3]
The enhanced extraction efficiency of UA-ATPS is particularly evident for specific bioactive compounds in apples, such as chlorogenic acid and rutin, which showed striking increases in yield when acetone was replaced with ATPS in the extraction system [2]. This improvement is attributed to the combined effects of ultrasonic cavitation, which enhances cell wall disruption, and the selective partitioning behavior of the aqueous two-phase system [1] [2].
Lactic acid bacteria (LAB) fermentation represents an innovative biological approach to enhance the extraction and bioavailability of phenolic compounds from apple materials [5]. This methodology leverages the enzymatic activities of LAB to transform complex phenolic glycosides into their more bioactive aglycone forms and to break down plant cell wall structures, thereby increasing the accessibility of bound phenolic compounds [6].
The enhancement of phenolic recovery through LAB fermentation occurs through several mechanisms:
Enzymatic hydrolysis: LAB strains, particularly those with high β-glucosidase activity, catalyze the hydrolysis of phenolic glycosides to their corresponding aglycones, which typically exhibit higher antioxidant capacity [6]. For instance, Lactobacillus rhamnosus L08 has demonstrated significant cell-membrane associated β-glucosidase activity, enabling the conversion of glycosidic phenolics in apple pomace to their more bioactive forms [6].
Cell wall degradation: The fermentation process facilitates the breakdown of complex plant cell wall structures, releasing previously bound phenolic compounds that are entrapped in the complex structures of plant cell walls [5] [7].
pH modification: LAB fermentation reduces the pH of the medium, which can enhance the stability and solubility of certain phenolic compounds [5] [6].
The efficiency of LAB fermentation for phenolic recovery from apple materials depends on several key parameters:
Selection of LAB strains: Different LAB strains exhibit varying abilities to enhance phenolic recovery [5]. Studies have identified Lactobacillus plantarum strains, particularly Lpb. plantarum KKP 1527, as particularly effective for increasing the total phenolic content of apple pomace extracts [5] [7].
Fermentation conditions: Temperature, time, and substrate concentration significantly influence the fermentation process and subsequent phenolic recovery [6]. Optimal fermentation conditions typically involve temperatures around 30°C with fermentation periods of 24-48 hours [5].
Pre-treatment methods: Combining LAB fermentation with physical pre-treatments, such as ultrasound-assisted extraction, can further enhance phenolic recovery [5] [6].
Table 2: Effect of LAB Fermentation on Phenolic Compound Content in Apple Pomace
| Phenolic Compound | Content Before Fermentation (mg/100g) | Content After Fermentation (mg/100g) | Change (%) |
|---|---|---|---|
| Gallic acid | 3.2 ± 0.2 | 5.8 ± 0.3 | +81.3 |
| Procyanidin A2 | 7.5 ± 0.4 | 12.3 ± 0.6 | +64.0 |
| Protocatechuic acid | 2.1 ± 0.1 | 3.9 ± 0.2 | +85.7 |
| Procyanidin B2 | 9.8 ± 0.5 | 15.2 ± 0.7 | +55.1 |
| Rutin | 6.4 ± 0.3 | 4.1 ± 0.2 | -35.9 |
| Quercetin | 4.7 ± 0.2 | 3.2 ± 0.1 | -31.9 |
Data adapted from studies on LAB fermentation of apple pomace [5] [6]
Research has demonstrated that apple pomace fermented with Lactobacillus plantarum KKP 1527 exhibited approximately 30% higher total phenolic content compared to non-fermented samples [5]. Additionally, specific phenolic compounds, including gallic acid, procyanidin A2, protocatechuic acid, and procyanidin B2, showed significant increases following fermentation, while others, such as rutin and quercetin, decreased [5] [6].
The biotransformation of phenolic compounds during LAB fermentation also results in enhanced antioxidant activity of the resulting extracts [6]. Studies have shown that the antioxidant capacity of apple pomace extracts, as measured by DPPH and ABTS radical scavenging assays, increases significantly following fermentation with selected LAB strains [5] [6].
Microwave-assisted extraction (MAE) has emerged as a highly efficient method for recovering bioactive compounds from apple peel byproducts, offering advantages such as reduced extraction time, lower solvent consumption, and higher extraction yields compared to conventional methods [8] [9]. The technique utilizes microwave energy to heat the solvent-sample mixture rapidly, accelerating the rupture of plant cell walls and enhancing the release of target compounds [10].
The optimization of MAE for apple peel byproducts involves the careful adjustment of several key parameters:
Microwave power: Research indicates that optimal microwave power settings typically range from 180 to 750 W, with specific values depending on the target compounds and sample characteristics [9] [11]. For apple peel phenolics, studies have identified optimal power settings around 735 W for maximum extraction efficiency [9].
Extraction time: MAE significantly reduces extraction time compared to conventional methods, with optimal extraction times for apple peel phenolics typically ranging from 2 to 5 minutes [9] [12]. Studies have demonstrated that extended microwave exposure can lead to degradation of heat-sensitive compounds, making precise time control essential [11].
Solvent selection: The choice of extraction solvent significantly impacts MAE efficiency, with ethanol-water mixtures showing particular promise for apple peel phenolics [8] [9]. Research indicates that ethanol concentrations of 50-70% (v/v) typically yield optimal results [9] [12].
Solvent-to-solid ratio: The ratio of solvent volume to sample mass affects both extraction efficiency and energy transfer during MAE [9]. Studies have identified optimal ratios around 10-30 mL/g for apple peel byproducts [9] [12].
Temperature: While MAE inherently involves temperature increases, controlling the maximum temperature is crucial for preserving thermolabile compounds [10] [12]. For apple peel phenolics, temperatures between 60-80°C typically provide optimal extraction without significant degradation [9] [12].
Research comparing MAE with conventional extraction methods has consistently demonstrated superior performance of the microwave-assisted approach for apple peel byproducts [8] [9]. A comprehensive study examining the extraction of phenolic antioxidants from apple pomace found that MAE yielded significantly higher total polyphenol content (TPC) and exhibited greater DPPH radical scavenging activity compared to conventional solvent extraction [9].
Table 3: Optimized MAE Parameters for Apple Peel Phenolic Extraction
| Parameter | Optimal Range | Effect on Extraction Efficiency |
|---|---|---|
| Microwave power | 700-750 W | Higher power increases yield up to optimal point, beyond which degradation may occur [9] |
| Extraction time | 120-180 seconds | Shorter times than conventional methods; extended exposure causes degradation [9] [12] |
| Ethanol concentration | 50-70% (v/v) | Moderate ethanol concentrations optimize polarity for phenolic extraction [8] [9] |
| Solvent-to-solid ratio | 10-15 mL/g | Higher ratios improve mass transfer but reduce energy efficiency [9] [12] |
| Temperature | 60-75°C | Moderate temperatures balance extraction efficiency with compound stability [8] [12] |
Data compiled from optimization studies of MAE for apple peel phenolics [8] [9] [12]
The enhanced extraction efficiency of MAE is particularly evident for specific bioactive compounds in apple peels, such as phloridzin, caffeic acid, chlorogenic acid, and quercetrin [9]. This improvement is attributed to the rapid and uniform heating provided by microwave energy, which enhances cell wall disruption and mass transfer while minimizing thermal degradation through reduced processing time [8] [10].
Research has also demonstrated that MAE parameters can be optimized for specific apple varieties and target compounds [8] [9]. For instance, a study examining Red Delicious apple pomace found that optimal MAE conditions (735 W power, 149 seconds extraction time, 10.3 mL ethanol per gram dry sample) yielded a total polyphenol content of 15.8 mg GAE/g and a DPPH inhibition percentage of 77.1% [9].
The development of non-conventional solvent systems represents a significant advancement in the extraction of bioactive compounds from apple materials, offering improved selectivity, efficiency, and environmental sustainability compared to traditional organic solvents [13] [14]. These innovative solvent systems include deep eutectic solvents (DES), ionic liquids, supercritical fluids, and gas-expanded liquids, each with unique properties that can be tailored for specific extraction applications [14] [15].
Deep eutectic solvents have emerged as promising green alternatives for the extraction of bioactive compounds from apple materials [13] [16]. These solvents, formed by mixing hydrogen bond acceptors (typically choline chloride) with hydrogen bond donors (such as glycerol, urea, or organic acids), exhibit unique physicochemical properties that enhance their extraction capabilities [16] [15].
Research has demonstrated that DES can significantly enhance the extraction of phenolic compounds from apple pomace compared to conventional solvents [13] [16]. A study examining the extraction of flavonoids from apple pomace found that DES not only yielded higher extraction efficiencies but also enhanced the antioxidant activity of the resulting extracts [16]. The superior performance of DES is attributed to their ability to form hydrogen bonds with target compounds, their tunable polarity, and their capacity to disrupt plant cell wall structures [13] [15].
Ionic liquids represent another class of non-conventional solvents with applications in apple bioactive extraction [17]. These salts, which are liquid at room temperature, offer advantages such as negligible vapor pressure, high thermal stability, and tunable physicochemical properties [17] [15].
Particularly promising are magnetic ionic liquids, which combine the extraction capabilities of ionic liquids with magnetic properties that facilitate phase separation [17]. Research has demonstrated the effectiveness of magnetic ionic liquid-based aqueous two-phase systems for the extraction of phenolic acids from apple samples, with extraction efficiencies significantly higher than those achieved with conventional solvents [17].
Supercritical fluid extraction, particularly using carbon dioxide (CO₂) as the primary solvent, offers a solvent-free approach to extracting bioactive compounds from apple materials [18]. While supercritical CO₂ alone is most effective for extracting non-polar compounds, the addition of co-solvents such as ethanol significantly enhances its ability to extract polar bioactive compounds from apples [18].
Research has demonstrated the effectiveness of SFE for extracting apple polyphenols, with studies reporting yields of 0.12-0.15% under optimized conditions (extraction temperature of 60°C, pressure of 30 MPa, using absolute ethanol as a co-solvent) [18]. The advantages of SFE include the absence of toxic residues, reduced processing time, and preservation of thermolabile compounds [18].
A comprehensive comparison of non-conventional solvent systems for apple bioactive extraction reveals significant variations in efficiency, selectivity, and environmental impact [14] [15].
Table 4: Comparative Analysis of Non-Conventional Solvent Systems for Apple Bioactive Extraction
| Solvent System | Extraction Efficiency | Selectivity | Environmental Impact | Processing Time | Target Compounds |
|---|---|---|---|---|---|
| Deep Eutectic Solvents | High (comparable to methanol) | High | Low (biodegradable) | Moderate | Phenolics, flavonoids [13] [16] |
| Ionic Liquids | High | Very high | Moderate (some toxicity concerns) | Short | Phenolic acids, flavonoids [17] |
| Supercritical CO₂ | Moderate (with co-solvents) | High | Very low (no toxic residues) | Long | Polyphenols, essential oils [18] |
| Gas-Expanded Liquids | High | Moderate | Low | Moderate | Phenolics, triterpenoids [14] |
| Water (at room temperature) | Moderate | Low | Very low | Long | Hydroxycinnamic acids, flavanols [19] |
Data compiled from comparative studies of non-conventional solvent systems for apple bioactive extraction [13] [14] [16] [17] [18] [19]
Research comparing the extraction of polyphenols from apple pomace using different solvent systems found that deep eutectic solvents yielded extraction efficiencies comparable to methanol while offering significant environmental advantages [16]. Similarly, studies examining the use of natural deep eutectic solvents (NDES) for extracting bioactive compounds from red-fleshed apples found that NDES containing choline chloride-glycerol with 40% water yielded similar extraction efficiencies as methanol at 40°C [20].
The triterpenoid biosynthetic pathway in Malus species follows the classical plant triterpene synthesis route, beginning with the mevalonate pathway and proceeding through oxidosqualene cyclization and subsequent modifications [1] [2]. The pathway initiates with the conversion of acetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase (HMGR), a rate-limiting enzyme in the pathway [1].
The critical diversification step occurs through oxidosqualene cyclases (OSCs), which catalyze the cyclization of 2,3-oxidosqualene into various triterpene backbones [2] [3]. In apple fruit, several OSC enzymes have been functionally characterized. MdOSC1 and MdOSC3 function as mixed amyrin synthases, producing α-amyrin and β-amyrin in a 5:1 ratio [3] [4]. MdOSC4 exhibits multifunctional activity, producing germanicol (82%), β-amyrin (14%), and lupeol (4%) [4]. MdOSC5 demonstrates high specificity for lupeol production, generating 95% lupeol and 5% β-amyrin [4].
The cytochrome P450 enzyme CYP716A175 plays a crucial role in the oxidative modification of triterpene backbones, catalyzing the C-28 oxidation of α-amyrin, β-amyrin, and lupeol to produce ursolic acid, oleanolic acid, and betulinic acid, respectively [4]. This enzyme demonstrates remarkable substrate promiscuity, also converting germanicol to morolic acid [4].
Quantitative analysis of apple cultivars reveals significant variation in triterpene profiles. Ursolic acid typically predominates in most cultivars, with median concentrations of 1.32 mg/g in peel samples across 109 apple cultivars [5]. Oleanolic acid follows as the second most abundant triterpene acid, with median concentrations of 0.45 mg/g [5]. Betulinic acid is present in lower concentrations, typically around 44 μg/g [5].
The biosynthetic pathway demonstrates tissue-specific expression patterns. Gene expression analysis reveals that MdOSC1 correlates with ursolic and oleanolic acid concentrations, while MdOSC5 expression correlates with betulinic acid levels [4]. This correlation suggests distinct regulatory mechanisms governing the production of different triterpene classes.
Seasonal variations in triterpenoid production in Malus sylvestris follow complex patterns influenced by developmental stage, environmental conditions, and genetic factors [6] [7]. The total triterpenoid content remains relatively stable throughout the growing season, but significant qualitative changes occur in the composition profile [8].
During early fruit development, free triterpene acids predominate in the cuticular wax composition. As fruit maturation progresses, a notable shift occurs toward esterified forms of triterpenes, particularly during the later phases of growth [8]. This transformation is characterized by increased percentages of esterified triterpenes, with esters of oleanolic acid becoming more abundant than those of ursolic acid despite the lower content of free oleanolic acid [8].
The seasonal progression of triterpene biosynthesis follows distinct temporal patterns. In controlled atmosphere storage studies, triterpene stability varies significantly depending on storage conditions and cultivar characteristics [9]. Apple flesh samples demonstrated less stability of triterpenic compounds during controlled atmosphere storage compared to whole apple and peel samples [9]. Under optimal storage conditions (O₂—5%, CO₂—1%, N₂—94%), the highest amounts of triterpenic compounds (11.66 ± 0.72 mg/g) were determined in apple peel samples [9].
Environmental factors significantly influence seasonal triterpene production. Temperature fluctuations during the growing season affect gene expression patterns and metabolite accumulation [10]. Low temperatures before the apple ripening phase promote increased gene activity and improved fruit quality, including enhanced triterpene synthesis [10]. Heat stress has been shown to impede secondary metabolite synthesis within apples, reducing overall triterpene accumulation [7].
The phenolic compound metabolism, which shares regulatory mechanisms with triterpene biosynthesis, exhibits seasonal variation patterns that correlate with dormancy cycles [11] [12]. During dormancy, phenolic compounds undergo conjugation reactions that parallel triterpene modification processes [11]. As dormancy breaks, free phenols are conjugated with organic constituents, creating a cyclical pattern of metabolite transformation [11].
Cultivar-specific responses to seasonal changes have been documented extensively. Early-ripening varieties such as 'Discovery' and 'Aroma' show different triterpene accumulation patterns compared to late-ripening cultivars like 'Gloster' [13]. The late-ripening cultivar 'Gloster' consistently demonstrates higher concentrations of both oleanolic and ursolic acids compared to earlier varieties [13].
Post-harvest enzymatic modifications significantly impact triterpenoid composition and stability in apple fruit through both direct and indirect mechanisms [14] [15]. The primary enzymes involved in these modifications include cell wall-degrading enzymes, oxidative enzymes, and metabolic enzymes that affect triterpene accessibility and stability.
Pectin methylesterase (PME) and polygalacturonase (PG) represent the two main pectinolytic enzymes that increase in activity during post-harvest storage [14]. These enzymes catalyze the breakdown of pectin polysaccharides in the cell wall, indirectly affecting triterpene release and accessibility [14]. The activity of PME increases gradually with extended storage duration, while PG activity shows similar patterns but with cultivar-specific variations [14].
α-l-arabinofuranosidase (ABF) functions as a late-ripening enzyme that peaks in activity after fruit harvest as fruit become over-ripe [14]. This enzyme targets arabinose-containing polysaccharides in the cell wall, potentially affecting the structural integrity of the cuticle where triterpenes are deposited [14]. β-galactosidase (B-GAL) activity shows variable patterns depending on cultivar, with some varieties demonstrating significant increases during post-harvest storage while others remain relatively stable [14].
Polyphenol oxidase (PPO) directly influences triterpene-associated phenolic compounds through oxidative reactions [15]. This enzyme catalyzes the oxidation of phenolic compounds to quinones, which can subsequently interact with triterpene molecules or affect their stability [15]. The activity of PPO varies significantly among cultivars, with some showing high correlations between PPO activity and browning indices [15].
Peroxidase (POD) activity demonstrates a characteristic peak during the mid-point of ripening-related softening, potentially serving as a biochemical marker for post-harvest changes [16]. Both soluble and ionically-bound forms of POD are present in apple parenchyma tissues, with the ionically-bound form located in cell walls and extractable with calcium chloride solutions [16].
The application of post-harvest treatments can modulate enzymatic activities affecting triterpene metabolism. Acibenzolar-S-methyl treatment suppresses the activity of cell wall-degrading enzymes, maintaining fruit quality and potentially preserving triterpene content [17]. ATP treatment enhances the activity of metabolic enzymes including succinate dehydrogenase and cytochrome oxidase while modulating carbohydrate metabolism [18].
Processing operations significantly affect triterpene retention. Clear juice production results in virtually complete removal of triterpenes due to their lipophilic nature, while cloudy juice and purée retain approximately 10% and 30% of original triterpene content, respectively [8]. The thermal processing involved in commercial production does not significantly degrade triterpenes, as these compounds remain stable at pasteurization temperatures [8].
The genetic control of triterpenoid biosynthesis in Malus species involves complex regulatory networks encompassing transcription factors, structural genes, and epigenetic modifications [19] [20]. Multiple gene families contribute to the regulation of antioxidant compound synthesis, with MYB transcription factors playing particularly important roles.
MYB transcription factors represent the largest group of regulatory genes controlling triterpene biosynthesis in apple. MdMYB66 has been functionally characterized as a key regulator of lupane-type triterpene production, directly binding to the promoter region of MdOSC5 and activating its expression [21]. Through transactivation assays, MdMYB66 demonstrates the ability to significantly increase OSC5 promoter activity, leading to enhanced betulinic acid production [21].
MdMYB52 exists as two gene models (MD05G1011100 and MD10G1010900) that show strong correlation with suberin-associated triterpenes [21]. These transcription factors are particularly active during the transition from cuticle formation to russeting, when triterpene profiles shift from ursane-type to lupane-type compounds [21]. The expression patterns of MdMYB52 correlate with the accumulation of betulinic acid and its caffeate derivatives [21].
MdMYB93 functions as a master regulator of suberin biosynthesis, controlling genes involved in suberin synthesis, transport, and deposition [21]. This transcription factor shows increased expression during fruit development stages when suberin formation occurs, particularly in russeted fruit varieties [21]. The regulatory network controlled by MdMYB93 includes multiple genes involved in triterpene modification and transport.
The oxidosqualene cyclase gene family demonstrates complex genetic organization with multiple copies arising from whole-genome duplication events [22]. Phylogenetic analysis reveals that OSC genes in the apple tribe originated from a single ancestral gene that underwent duplication approximately 13.5 to 27.1 million years ago [22]. This duplication event provided the genetic foundation for the diversification of triterpene biosynthetic pathways.
Cytochrome P450 genes of the CYP716 family show functional specialization for triterpene oxidation [23]. CYP716A175 represents the primary C-28 oxidase in apple, while additional family members including CYP716A44 and CYP716A46 demonstrate substrate specificity for different triterpene backbones [23]. The genetic organization of these genes suggests coordinated regulation through shared transcriptional control mechanisms.
Quantitative trait locus (QTL) analysis has identified chromosomal regions significantly associated with triterpene content variation. Major QTLs for triterpene biosynthesis are located on chromosomes 3, 5, 9, and 17, with chromosome 16 containing a particularly important QTL hotspot spanning 1.0 to 4.5 Mb [19]. This region contains multiple genes involved in flavonoid and triterpene biosynthesis, including LAR1 and MYB7 [19].
The transcriptional regulation of triterpene genes involves complex interactions between multiple transcription factor families. WRKY transcription factors participate in stress-responsive regulation of secondary metabolite production, while bHLH transcription factors such as MdbHLH3 and MdbHLH33 form regulatory complexes with MYB factors [24]. These protein complexes create sophisticated regulatory networks that respond to developmental and environmental signals.
Epigenetic modifications also contribute to the genetic control of triterpene biosynthesis. DNA methylation patterns and histone modifications can affect gene expression levels and contribute to cultivar-specific differences in triterpene production [19]. The integration of genetic and epigenetic regulatory mechanisms creates a robust system for controlling antioxidant compound synthesis in response to various internal and external stimuli.